molecular formula C10H15NO B14417404 Benzenamine, N-(2-methoxyethyl)-N-methyl- CAS No. 81090-01-9

Benzenamine, N-(2-methoxyethyl)-N-methyl-

Cat. No.: B14417404
CAS No.: 81090-01-9
M. Wt: 165.23 g/mol
InChI Key: IBRLRCIVUSLMRB-UHFFFAOYSA-N
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Description

Benzenamine, N-(2-methoxyethyl)-N-methyl- is an organic compound with the molecular formula C10H15NO It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by a 2-methoxyethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-(2-methoxyethyl)-N-methyl- typically involves the alkylation of aniline. One common method is the reaction of aniline with 2-methoxyethyl chloride and methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of Benzenamine, N-(2-methoxyethyl)-N-methyl- can be achieved through continuous flow processes. This involves the use of automated reactors where aniline, 2-methoxyethyl chloride, and methyl iodide are continuously fed into the reactor, and the product is continuously removed. This method ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-(2-methoxyethyl)-N-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can undergo electrophilic substitution reactions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Nitro derivatives of Benzenamine, N-(2-methoxyethyl)-N-methyl-.

    Reduction: Various amine derivatives.

    Substitution: Halogenated or nitrated products depending on the substituent used.

Scientific Research Applications

Benzenamine, N-(2-methoxyethyl)-N-methyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor for drug synthesis.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of Benzenamine, N-(2-methoxyethyl)-N-methyl- involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include inhibition of metabolic enzymes, which can lead to altered metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, N-(2-methoxyethyl)-N,2-dimethyl-4-nitro-
  • N-(2-methoxyethyl)aniline
  • N-methyl-N-phenylhydroxylamine

Uniqueness

Benzenamine, N-(2-methoxyethyl)-N-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties

Properties

CAS No.

81090-01-9

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

N-(2-methoxyethyl)-N-methylaniline

InChI

InChI=1S/C10H15NO/c1-11(8-9-12-2)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3

InChI Key

IBRLRCIVUSLMRB-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC)C1=CC=CC=C1

Origin of Product

United States

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